7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine is an organic compound characterized by the molecular formula . It is classified under the broader category of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms integrated into the benzene-like structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing compounds that mimic arginine, which are useful in developing integrin inhibitors for treating various diseases, including idiopathic pulmonary fibrosis.
The synthesis of 7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through several methodologies. A common approach involves:
Industrial production typically employs optimized conditions to maximize yield and purity. Key steps in this process may include:
The molecular structure of 7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine features a bicyclic framework with a methyl group at the 7-position. This structural characteristic significantly influences its chemical behavior and reactivity.
7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical transformations:
While the exact mechanism of action for 7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine remains largely uncharacterized due to limited specific studies, it is known that compounds within this class can interact with biological targets by mimicking important biomolecules like arginine. This interaction is crucial for developing therapeutics aimed at modulating integrin activity.
Research indicates that alkyl halides can react with related naphthyridines to produce n-alkyl substituted derivatives. This property underscores the compound's utility in medicinal chemistry as a precursor for more complex structures.
The physical properties of 7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine include:
The chemical properties include:
7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine has significant applications in scientific research:
The therapeutic journey of naphthyridines began with the serendipitous discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in 1962 as a byproduct during chloroquine synthesis. This first-generation quinolone antibiotic validated DNA gyrase inhibition but suffered from limited spectrum, rapid resistance, and pharmacokinetic shortcomings [6]. Medicinal chemistry efforts focused on strategic fluorination and nitrogen heterocycle incorporation, leading to second-generation fluoroquinolones like enoxacin (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid). Enoxacin demonstrated expanded Gram-negative coverage and improved tissue penetration by leveraging the 1,8-naphthyridine core’s enhanced DNA affinity compared to quinolones [6].
Table 1: Evolution of Clinically Explored Naphthyridine Derivatives
Generation | Representative Compound | Core Structure | Key Structural Innovations | Primary Therapeutic Application |
---|---|---|---|---|
First (1960s) | Nalidixic acid | 1,8-naphthyridine | Unsubstituted core; Ethyl/methyl substituents | Urinary tract infections |
Second (1980s) | Enoxacin | 6-Fluoro-1,8-naphthyridine | C6-fluorination; C7-piperazine | Broad-spectrum antibacterial |
Third (2000s) | Gemifloxacin | 1,8-naphthyridine | C8-methoxyimino; Cyclopropyl at N1 | Respiratory infections (MDR S. pneumoniae) |
Modern | 7-Methyl-1,2,3,4-tetrahydro-2,6-naphthyridine | Tetrahydro-2,6-naphthyridine | Saturation; Sp³-character; Methyl at C7 | Kinase/CNS targets |
The pivotal shift toward partially saturated systems emerged in the early 2000s with gemifloxacin, featuring a methoxyimino-pyrrolidine appendage that improved potency against resistant Streptococcus pneumoniae. Concurrently, synthetic advances enabled access to previously elusive isomers, including the 1,2,3,4-tetrahydro-2,6-naphthyridine framework. Saturation of the pyridine ring addressed critical limitations of fully aromatic scaffolds:
The 7-methyl derivative specifically gained prominence through automated synthesis platforms capable of generating spirocyclic and α-alkylated variants from primary amines via photoredox-catalyzed hydroaminoalkylation (HAA) and intramolecular SNAr cyclization [3]. This technological leap transformed the scaffold from a synthetic curiosity to a practical building block for library synthesis.
The 7-methyl-1,2,3,4-tetrahydro-2,6-naphthyridine core excels as a rigidified aliphatic amine bioisostere, effectively mimicking protonated lysine or arginine side chains in peptide-protein interactions. Its bicyclic system constrains conformational flexibility while presenting the basic nitrogen within a well-defined spatial orientation—critical for ionic and hydrogen-bonding interactions with target proteins [4] [9].
Carboxylate and Heterocycle Mimicry
Notably, this scaffold enables dual bioisosteric functions:
Table 2: Bioisosteric Applications of Tetrahydro-2,6-Naphthyridine Derivatives
Target Protein | Natural Ligand Motif | THN-2,6 Bioisostere Design | Potency Gain vs. Precursor | Key Interaction Mechanism |
---|---|---|---|---|
Metabotropic glutamate (mGlu2) | Arginine side chain | 7-Methyl-THN-2,6 core | IC₅₀ = 26 nM (vs. 45 nM in lead) | Ionic bond with Lys 409; H-bond to Ser 668 |
Angiotensin II receptor | Tetrazole (acid surrogate) | C3-tetrazolyl-THN-2,6 | 10-fold increase | Salt bridge with Lys199; Enhanced dipole |
RGD-binding integrins | Arginine guanidinium | Unsubstituted THN-2,6 | Ki < 100 nM | H-bond network with Asp 218/Asp 150 |
HCV NS3 protease | Carboxyl terminus | C3-acylsulfonamide-THN-2,6 | 8-fold improved Ki | H-bond to catalytic His57; P1' pocket fit |
A compelling application emerged in mGlu2 negative allosteric modulators (NAMs), where the scaffold replaced bicyclic cores in first-generation ligands. Strategic truncation to 7-methyl-1,2,3,4-tetrahydro-2,6-naphthyridine improved brain penetration while retaining sub-μM affinity (e.g., compound 14b ([¹¹C]MG2-1904) achieved IC₅₀ = 26 nM with >100-fold selectivity over mGlu3). This optimization addressed the blood-brain barrier (BBB) penetration failures of predecessors like [¹¹C]QCA, demonstrating the scaffold’s capacity to balance potency and CNS drug-like properties [4].
The saturated nature of 7-methyl-1,2,3,4-tetrahydro-2,6-naphthyridine directly addresses medicinal chemistry’s pursuit of three-dimensional complexity in lead optimization. Its metrics exemplify "Escape from Flatland" principles:
Conformational Control and Spirocyclization
The scaffold’s semi-rigid structure enables precise control over pharmacophore geometry:
Table 3: Impact of THN-2,6 Saturation on Drug-Like Properties
Property | Fully Aromatic 2,6-Naphthyridine | 7-Methyl-1,2,3,4-Tetrahydro-2,6-naphthyridine | Therapeutic Advantage |
---|---|---|---|
Fraction sp³ (Fsp³) | 0.00 | 0.40 | Reduced metabolic clearance; Improved solubility |
Chromatographic logD (pH 7.4) | 2.5–4.0 | 1.8–2.5 | Enhanced membrane permeability |
Aqueous solubility (μg/mL) | <20 | 50–200 | Improved oral bioavailability |
3D vector complexity | Planar | Defined "exit vectors" in 3D space | Selective protein surface engagement |
The synthesis revolution exemplified by continuous flow photoredox platforms enables access to previously inaccessible chemical space. Key advances include:
This synthetic accessibility combined with favorable property modulation explains the scaffold’s proliferation across kinase inhibitors (JAK), CNS agents (mGlu5 PAMs), and anti-infectives—validating its role as a versatile vector for next-generation therapeutics targeting protein-protein interactions and allosteric sites [7] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7